1-(3-Amino-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione
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Overview
Description
1-(3-amino-4-fluorophenyl)-1,3-diazinane-2,4-dione is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and a diazinane-dione structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-4-fluorophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 3-amino-4-fluorophenol with a suitable diazinane-dione precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of 1-(3-amino-4-fluorophenyl)-1,3-diazinane-2,4-dione may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(3-amino-4-fluorophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluorine groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(3-amino-4-fluorophenyl)-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-amino-4-fluorophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-fluorophenylboronic acid: Shares the amino and fluorine groups but differs in the boronic acid moiety.
1-(3-amino-4-methylphenyl)-1,3-diazinane-2,4-dione: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
1-(3-amino-4-fluorophenyl)-1,3-diazinane-2,4-dione is unique due to the combination of its amino, fluorine, and diazinane-dione groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H10FN3O2 |
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Molecular Weight |
223.20 g/mol |
IUPAC Name |
1-(3-amino-4-fluorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10FN3O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(15)13-10(14)16/h1-2,5H,3-4,12H2,(H,13,15,16) |
InChI Key |
KYIWDBMNBAQPGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)F)N |
Origin of Product |
United States |
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